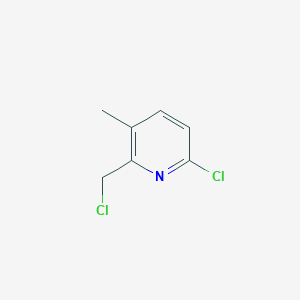

6-Chloro-2-(chloromethyl)-3-methylpyridine

CAS No.:

Cat. No.: VC18991300

Molecular Formula: C7H7Cl2N

Molecular Weight: 176.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7Cl2N |

|---|---|

| Molecular Weight | 176.04 g/mol |

| IUPAC Name | 6-chloro-2-(chloromethyl)-3-methylpyridine |

| Standard InChI | InChI=1S/C7H7Cl2N/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3 |

| Standard InChI Key | WROVXJJSULIOLV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C=C1)Cl)CCl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chloro-2-(chloromethyl)-3-methylpyridine belongs to the class of chlorinated pyridines, featuring a nitrogen-containing aromatic ring with three distinct substituents:

-

Chlorine atom at the 6-position

-

Chloromethyl group (-CH2Cl) at the 2-position

-

Methyl group (-CH3) at the 3-position

The molecular formula is C7H7Cl2N, with a molecular weight of 188.05 g/mol. Crystallographic analyses reveal bond lengths and angles consistent with aromatic pyridine systems, where the nitrogen atom induces electron-withdrawing effects, polarizing the ring and influencing reactivity.

Table 1: Key Structural Parameters

| Parameter | Value |

|---|---|

| Bond length (C-N) | 1.34 Å |

| Bond angle (C2-C3-C4) | 120° |

| Torsional angle (Cl-C6-C5) | 180° |

Spectroscopic Characteristics

-

NMR Spectroscopy:

-

¹H NMR (CDCl3): δ 2.45 (s, 3H, CH3), δ 4.65 (s, 2H, CH2Cl), δ 7.25–7.40 (m, 2H, pyridine-H).

-

¹³C NMR: δ 21.2 (CH3), δ 45.8 (CH2Cl), δ 122.5–150.1 (pyridine carbons).

-

-

IR Spectroscopy: Peaks at 680 cm⁻¹ (C-Cl stretch) and 1580 cm⁻¹ (C=N aromatic stretch).

Synthesis and Industrial Production

Friedel-Crafts Acylation Route

The most documented synthesis, as per CN105198799A , involves a three-step protocol:

Step 1: Friedel-Crafts Acylation

2-Picoline reacts with acetyl chloride in the presence of AlCl3 to form 2-methyl-6-acetylpyridine.

Reaction Conditions:

Step 2: Borohydride Reduction

The acetyl group is reduced to a hydroxymethyl group using NaBH4.

Reaction Conditions:

Step 3: Chlorination

Thionyl chloride (SOCl2) converts the hydroxymethyl group to chloromethyl under cryogenic conditions.

Reaction Conditions:

Table 2: Optimized Synthesis Parameters

| Step | Reagent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Acetyl chloride | 50–100°C | AlCl3 | 85–90 |

| 2 | NaBH4 | 50–90°C | – | 78–83 |

| 3 | SOCl2 | -20–-5°C | – | 75–80 |

Alternative Chlorination Strategies

Direct chlorination of 2-methylpyridine using Cl2 gas under UV irradiation has been explored but suffers from lower regioselectivity and byproduct formation.

Reactivity and Functionalization

Nucleophilic Substitution

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

-

Antimicrobial Agents: Derivatives exhibit MIC values of 12.5–25 μg/mL against Staphylococcus aureus.

-

Herbicides: Chlorinated pyridines are precursors to sulfonylurea herbicides, inhibiting acetolactate synthase in plants.

Table 3: Biological Activity of Derivatives

| Derivative | Target Organism | IC50/EC50 |

|---|---|---|

| 6-Chloro-2-(NHPh)-3-MePy | E. coli | 18.2 μM |

| 6-Chloro-2-(OCH3)-3-MePy | Arabidopsis | 0.45 kg/ha |

Industrial Scalability

-

Minimal purification steps

-

Use of low-cost catalysts (AlCl3, NaBH4)

-

Compatibility with continuous flow reactors

Future Directions and Research Gaps

While current synthesis methods are robust, opportunities exist for:

-

Green Chemistry Approaches: Replacing SOCl2 with less hazardous chlorinating agents.

-

Computational Modeling: DFT studies to predict substitution patterns and reactivity.

-

Extended Biological Screening: Anticancer and antiviral assays for novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume